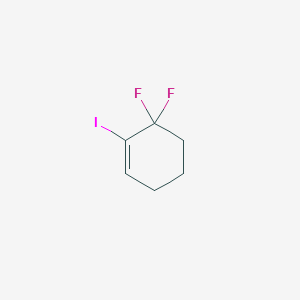![molecular formula C14H18O3 B14251989 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- CAS No. 268736-70-5](/img/structure/B14251989.png)
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is an organic compound with a unique structure that includes an alkyne group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- typically involves the reaction of 5-Hexyn-2-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-Hexyn-2-one or 5-Hexyn-2-al.
Reduction: Formation of 5-Hexen-2-ol or 5-Hexan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl group.
Applications De Recherche Scientifique
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The methoxyphenyl group can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexyn-1-ol: Similar structure but lacks the methoxyphenyl group.
5-Hexen-2-ol: Contains a double bond instead of a triple bond.
2-Methoxyphenyl ethanol: Similar aromatic group but different aliphatic chain.
Uniqueness
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is unique due to the presence of both an alkyne group and a methoxyphenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Numéro CAS |
268736-70-5 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(2S)-1-[(4-methoxyphenyl)methoxy]hex-5-yn-2-ol |
InChI |
InChI=1S/C14H18O3/c1-3-4-5-13(15)11-17-10-12-6-8-14(16-2)9-7-12/h1,6-9,13,15H,4-5,10-11H2,2H3/t13-/m0/s1 |
Clé InChI |
XGPRBMYAPKJBNE-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC[C@H](CCC#C)O |
SMILES canonique |
COC1=CC=C(C=C1)COCC(CCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14251910.png)
![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
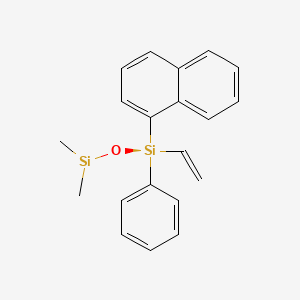
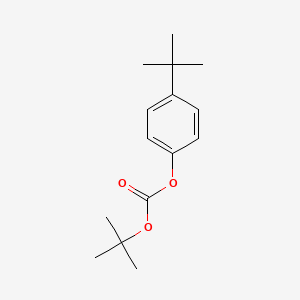

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)
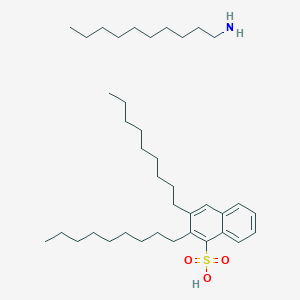
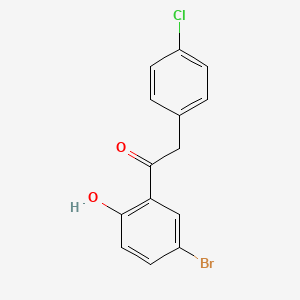
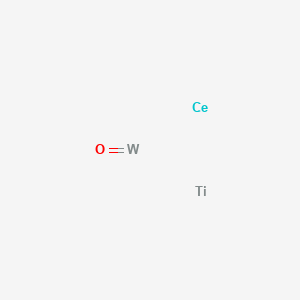
![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
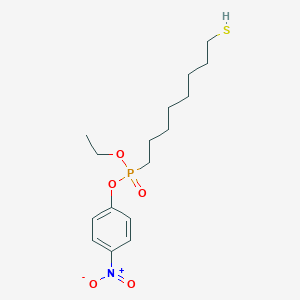
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
